molecular formula C28H35NO4 B15145529 Asoprisnil-d3

Asoprisnil-d3

Cat. No.: B15145529
M. Wt: 452.6 g/mol
InChI Key: GJMNAFGEUJBOCE-NTHHNUOISA-N
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Description

Asoprisnil-d3 is a selective progesterone receptor modulator, which means it can interact with progesterone receptors in the body to exert specific effects. It is a deuterated form of asoprisnil, where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and metabolic profile. This compound has been studied for its potential therapeutic applications, particularly in the treatment of uterine fibroids and endometriosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asoprisnil-d3 involves several steps, starting from commercially available steroidal precursorsThe reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques to isolate the final product. The use of deuterated solvents and reagents would be critical to ensure the incorporation of deuterium atoms at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Asoprisnil-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or esters .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the effects of deuterium substitution on steroidal molecules.

    Biology: Investigated for its role in modulating progesterone receptor activity and its effects on cellular processes.

    Medicine: Explored as a therapeutic agent for conditions like uterine fibroids and endometriosis due to its ability to modulate progesterone receptors.

Mechanism of Action

Asoprisnil-d3 exerts its effects by binding to progesterone receptors in target tissues. This binding can either activate or inhibit the receptor’s activity, depending on the context. The compound’s mechanism of action involves the recruitment of coactivators or corepressors to the receptor complex, which in turn modulates gene expression. This selective modulation of progesterone receptors can lead to various physiological effects, such as the reduction of uterine fibroid volume and suppression of endometrial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Asoprisnil-d3

This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and a longer duration of action compared to non-deuterated analogs .

Properties

Molecular Formula

C28H35NO4

Molecular Weight

452.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-13-methyl-17-(trideuteriomethoxymethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1/i2D3

InChI Key

GJMNAFGEUJBOCE-NTHHNUOISA-N

Isomeric SMILES

[2H]C([2H])([2H])OC[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)/C=N/O)C)OC

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO

Origin of Product

United States

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